Cas no 842965-64-4 ((5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic Acid)

(5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic Acid 化学的及び物理的性質
名前と識別子
-
- 2-((5-Methyl-1,3,4-oxadiazol-2-yl)thio)acetic acid
- (5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid
- 2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid
- HMS1695D04
- HMS2639A17
- 2-[(5-Methyl-1,3,4-oxadiazol-2-yl)thio]acetic acid (ACI)
- Acetic acid, [(5-methyl-1,3,4-oxadiazol-2-yl)thio]- (9CI)
- ((5-Methyl-1,3,4-oxadiazol-2-yl)thio)acetic acid
- [(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetic acid
- DB-299862
- MFCD05042055
- VS-13326
- STL482494
- [(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid
- AKOS000111474
- MLS000716432
- 842965-64-4
- DTXSID10389994
- SMR000277949
- Z55903743
- CHEMBL1601113
- BBL036104
- HMS3364P04
- [(5-Methyl-1,3,4-oxadiazol-2-yl)thio]acetic acid, AldrichCPR
- CS-0282840
- (5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic Acid
-
- MDL: MFCD05042055
- インチ: 1S/C5H6N2O3S/c1-3-6-7-5(10-3)11-2-4(8)9/h2H2,1H3,(H,8,9)
- InChIKey: OGZGEDAMVAUHEP-UHFFFAOYSA-N
- ほほえんだ: O=C(CSC1OC(C)=NN=1)O
計算された属性
- せいみつぶんしりょう: 174.01000
- どういたいしつりょう: 174.00991323g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 102Ų
じっけんとくせい
- PSA: 101.52000
- LogP: 0.55470
(5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic Acid セキュリティ情報
(5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic Acid 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B496018-100mg |
[(5-Methyl-1,3,4-oxadiazol-2-yl)thio]acetic Acid |
842965-64-4 | 100mg |
$ 80.00 | 2022-06-07 | ||
TRC | B496018-10mg |
[(5-Methyl-1,3,4-oxadiazol-2-yl)thio]acetic Acid |
842965-64-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353510-50g |
2-((5-Methyl-1,3,4-oxadiazol-2-yl)thio)acetic acid |
842965-64-4 | 95+% | 50g |
¥6782.00 | 2024-07-28 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR01097-1G |
[(5-Methyl-1,3,4-oxadiazol-2-yl)thio]acetic acid |
842965-64-4 | 1g |
¥1393.87 | 2023-11-13 | ||
A2B Chem LLC | AD97207-5g |
(5-METHYL-[1,3,4]OXADIAZOL-2-YLSULFANYL)-ACETIC ACID |
842965-64-4 | 95% | 5g |
$111.00 | 2024-04-19 | |
1PlusChem | 1P008J3R-1g |
(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid |
842965-64-4 | 95% | 1g |
$35.00 | 2025-02-24 | |
1PlusChem | 1P008J3R-5g |
(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid |
842965-64-4 | 95% | 5g |
$111.00 | 2025-02-24 | |
eNovation Chemicals LLC | Y1266458-1g |
(5-METHYL-[1,3,4]OXADIAZOL-2-YLSULFANYL)-ACETIC ACID |
842965-64-4 | 95% | 1g |
$85 | 2025-02-26 | |
Chemenu | CM281543-1g |
2-((5-Methyl-1,3,4-oxadiazol-2-yl)thio)acetic acid |
842965-64-4 | 95% | 1g |
$*** | 2023-05-29 | |
Enamine | EN300-364349-5.0g |
2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid |
842965-64-4 | 5.0g |
$1291.0 | 2023-03-02 |
(5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic Acid 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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5. Book reviews
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
(5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic Acidに関する追加情報
Introduction to (5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic Acid (CAS No. 842965-64-4)
(5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic Acid, identified by the CAS number 842965-64-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural uniqueness of this molecule, featuring a thioacetic acid moiety attached to a methyl-substituted 1,3,4-oxadiazole ring, makes it a promising candidate for further exploration in medicinal chemistry.
The 1,3,4-oxadiazole core is a heterocyclic compound that has been extensively studied due to its presence in various bioactive natural products and synthetic drugs. Its stability and reactivity make it an ideal scaffold for designing molecules with specific pharmacological properties. In particular, the incorporation of a methyl group at the 5-position of the oxadiazole ring enhances its electronic properties and influences its interactions with biological targets.
The thioacetic acid functional group at the 2-position of the oxadiazole ring introduces a polar and reactive site that can participate in various chemical transformations. This functionality is particularly interesting because it can form hydrogen bonds and engage in metal coordination, which are critical factors in drug-receptor interactions. The combination of these features makes (5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic acid a versatile building block for the synthesis of more complex molecules.
Recent research has highlighted the potential of oxadiazole derivatives as inhibitors of various enzymes and receptors involved in inflammatory and infectious diseases. For instance, studies have demonstrated that certain oxadiazole-based compounds exhibit anti-inflammatory properties by modulating cytokine production and inhibiting key signaling pathways. The presence of the thioacetic acid group in (5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic acid may further enhance its ability to interact with biological targets, making it a valuable candidate for drug discovery.
In addition to its pharmacological potential, (5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic acid has been explored in materials science applications. The unique electronic and steric properties of this compound make it suitable for use in organic electronics, such as light-emitting diodes (LEDs) and organic photovoltaics. The ability of the thioacetic acid group to form coordination complexes with transition metals also opens up possibilities for its use in catalysis and material functionalization.
The synthesis of (5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic acid involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include the condensation of appropriate precursors under controlled conditions to form the oxadiazole ring followed by functionalization at the 2-position with a thioacetic acid moiety. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound.
One of the key challenges in working with (5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic acid is its reactivity due to the presence of both the oxadiazole ring and the thioacetic acid group. This reactivity can be both an advantage and a disadvantage depending on the intended application. For example, while it allows for diverse chemical modifications, it also necessitates careful handling to prevent unwanted side reactions.
In conclusion, (5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic acid (CAS No. 842965-64-4) is a multifunctional compound with significant potential in pharmaceuticals and materials science. Its unique structure combines the stability and reactivity of an oxadiazole core with the polar and reactive nature of a thioacetic acid group. Ongoing research continues to uncover new applications for this compound, underscoring its importance as a chemical entity worthy of further investigation.
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